1-(2-Cyclopentenyl)-2-propanone (CAS 105-24-8), also known as cyclopentenylacetone, is a specialized unsaturated ketone primarily utilized as a critical building block in the synthesis of advanced pyrethroid insecticides and jasmonoid derivatives. Characterized by its dual functionality—an allylic ketone moiety and a reactive endocyclic double bond—this compound offers distinct synthetic utility compared to its saturated or acyclic counterparts. In industrial procurement, it is most highly valued as the direct precursor to cyclethrin, a synthetic pyrethroid that demonstrates quantified synergism improvements and wider mammalian safety margins compared to traditional allethrin-class insecticides. Its well-characterized tautomeric mobility and predictable reactivity make it an indispensable intermediate for targeted agrochemical and fine chemical manufacturing .
Substituting 1-(2-Cyclopentenyl)-2-propanone with acyclic analogs like allylacetone (5-hexen-2-one) or saturated cyclic analogs like 1-cyclopentyl-2-propanone alters both process chemistry and downstream product performance. While allylacetone is a standard precursor for allethrin, the resulting acyclic side chain reduces the active ingredient's ability to be synergized by standard adjuvants like piperonyl butoxide, leading to higher required dosages and increased formulation costs. Conversely, utilizing the saturated 1-cyclopentyl-2-propanone eliminates the endocyclic double bond, preventing necessary downstream oxidative cleavages, epoxidations, or allylic functionalizations required for complex jasmonoid analog synthesis. Furthermore, the specific ring strain of the cyclopentenyl system drives a distinct tautomeric equilibrium that cannot be replicated by six-membered cyclohexenyl analogs, making direct substitution chemically unviable for regioselective condensations [1].
When evaluating precursors for synthetic pyrethroids, the choice between 1-(2-cyclopentenyl)-2-propanone and allylacetone dictates the downstream formulation efficiency. Cyclethrin, synthesized from the cyclopentenyl precursor, exhibits a highly pronounced synergistic mortality effect when combined with piperonyl butoxide. In comparative studies against house flies, cyclethrin/piperonyl butoxide mixtures significantly outperformed comparable allethrin mixtures (derived from allylacetone), despite cyclethrin alone possessing only 0.60 times the baseline toxicity of allethrin. This enhanced synergism factor allows formulators to achieve equivalent knockdown rates while utilizing lower concentrations of the active pyrethroid [1].
| Evidence Dimension | Synergistic efficacy with piperonyl butoxide |
| Target Compound Data | 1-(2-Cyclopentenyl)-2-propanone (yields cyclethrin): High synergism, superior mixture efficacy |
| Comparator Or Baseline | Allylacetone (yields allethrin): Poor to intermediate synergism |
| Quantified Difference | Cyclethrin + synergist mixtures outperform allethrin + synergist mixtures despite a 40% lower baseline toxicity of the pure active ingredient |
| Conditions | Standard space spray bioassays (house fly mortality) |
Procuring the cyclopentenyl precursor enables the production of highly synergized insecticides, reducing the required active ingredient load and lowering overall formulation costs.
The thermodynamic behavior of the three-carbon system in 1-(2-cyclopentenyl)-2-propanone provides a distinct synthetic advantage over its six-membered ring counterparts. In the presence of sodium ethoxide at 25°C, the cyclopentenyl system exhibits extremely high mobility, rapidly establishing an equilibrium that contains approximately 84% of the conjugated α,β-unsaturated isomer (cyclopentylideneacetone) within 20 minutes. In contrast, cyclohexenylacetone derivatives typically favor the non-conjugated β,γ-isomer (endocyclic double bond) due to differing ring strain energetics. This high preference for the exocyclic conjugated form in the five-membered system allows for highly predictable and regioselective outcomes in subsequent Michael additions and Grignard reactions [1].
| Evidence Dimension | Equilibrium concentration of α,β-unsaturated tautomer |
| Target Compound Data | 1-(2-Cyclopentenyl)-2-propanone: ~84% α,β-isomer at equilibrium |
| Comparator Or Baseline | Cyclohexenylacetone analogs: Predominantly favor the β,γ-isomer (endocyclic) |
| Quantified Difference | >80% shift toward the conjugated exocyclic isomer in the cyclopentenyl system compared to standard six-membered analogs |
| Conditions | N-sodium ethoxide catalyst, 25°C, 20-minute equilibration |
The predictable high-yield formation of the conjugated tautomer is critical for buyers designing regioselective synthetic routes for complex active pharmaceutical ingredients (APIs).
For manufacturers of domestic space sprays and household insecticides, the mammalian toxicity of the final active ingredient is a primary procurement driver. The pyrethroid cyclethrin, synthesized directly from 1-(2-cyclopentenyl)-2-propanone, demonstrates an exceptionally favorable safety profile, with an oral LD50 in rats ranging from 1,400 to 2,800 mg/kg. In comparison, allethrin, which is synthesized from the acyclic comparator allylacetone, exhibits a more toxic profile with an oral LD50 of approximately 680 to 1,000 mg/kg. The incorporation of the cyclopentenyl ring system effectively doubles the mammalian safety margin of the resulting insecticide without sacrificing synergistic target efficacy [1].
| Evidence Dimension | Mammalian oral toxicity (LD50, rat) of derived pyrethroid |
| Target Compound Data | 1-(2-Cyclopentenyl)-2-propanone (yields cyclethrin): LD50 1,400–2,800 mg/kg |
| Comparator Or Baseline | Allylacetone (yields allethrin): LD50 ~680–1,000 mg/kg |
| Quantified Difference | 1.5x to 4x higher LD50 (lower toxicity) for the cyclopentenyl-derived product |
| Conditions | Oral administration in rat models |
Selecting this specific precursor allows agrochemical manufacturers to formulate safer household products that comply with increasingly stringent mammalian toxicity regulations.
Directly leveraging its structural advantage over allylacetone, this compound is the required precursor for synthesizing cyclethrin. It is utilized by agrochemical manufacturers aiming to produce household space sprays that maximize synergism with piperonyl butoxide, thereby lowering active ingredient requirements while maintaining high knockdown efficacy [1].
Due to its highly mobile tautomeric system that reliably favors the α,β-unsaturated isomer (cyclopentylideneacetone), this compound serves as an excellent building block for the synthesis of complex cyclopentane derivatives. It is particularly suited for research workflows requiring predictable Michael additions or targeted functionalization of the five-membered ring [2].
Because the downstream products derived from the cyclopentenyl ring exhibit significantly lower mammalian toxicity (LD50 >1,400 mg/kg) compared to traditional allethrin analogs, this precursor is specifically indicated for companies formulating consumer-facing indoor pest control products where safety margins are strictly regulated [3].